

mPEG45-diol as a Hydrophilic Linker: A Technical Guide

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Compound of Interest		
Compound Name:	mPEG45-diol	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and applications of methoxy-poly(ethylene glycol)-diol with an approximate molecular weight corresponding to 45 PEG units (**mPEG45-diol**) as a hydrophilic linker in drug development. This document provides a comprehensive overview of its physicochemical properties, applications in advanced drug modalities, and detailed experimental protocols.

Introduction to Hydrophilic Linkers in Drug Development

The development of sophisticated drug constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has underscored the critical role of the linker component. The linker, which connects the targeting moiety to the payload, significantly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), have gained prominence for their ability to impart favorable physicochemical properties.

PEG linkers are known to:

• Enhance Solubility: They can increase the aqueous solubility of hydrophobic payloads, mitigating aggregation issues.[1]



- Improve Pharmacokinetics: PEGylation can extend the in-vivo circulation half-life by increasing the hydrodynamic radius of the conjugate, thereby reducing renal clearance.
- Reduce Immunogenicity: The hydrophilic nature of PEG can shield the conjugate from the immune system.[2]
- Provide a Flexible Spacer: The length of the PEG chain can be precisely tuned to optimize the distance between the targeting molecule and the payload for optimal biological activity.[3]

mPEG45-diol is a specific type of PEG linker characterized by a terminal methoxy group and a diol functionality at the other end, with a chain length of approximately 45 ethylene glycol units. The diol group offers a versatile handle for further chemical modification and conjugation.

Physicochemical Properties of mPEG45-diol

The fundamental properties of **mPEG45-diol** are crucial for its application as a linker. While specific experimental data for a linker with exactly 45 PEG units is not extensively published, the properties can be extrapolated from general knowledge of mPEG-diols.

Table 1: Physicochemical Properties of a Representative mPEG-diol

Property	Value	Reference
Appearance	White to off-white solid or viscous liquid	General knowledge
Solubility	Soluble in water and most organic solvents	[4]
Purity	Typically >95% (diol content can be a critical impurity)	[1]
Polydispersity Index (PDI)	Typically < 1.05 for pharmaceutical grade	[1]

Note: The exact molecular weight and corresponding number of PEG units can vary between suppliers. It is crucial to refer to the supplier's certificate of analysis for precise information.



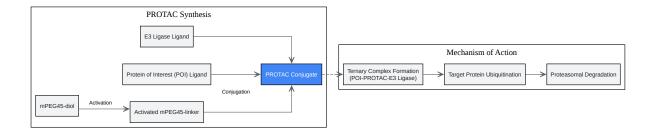
Applications of mPEG45-diol in Drug Development

The unique characteristics of **mPEG45-diol** make it a valuable tool in several areas of drug development, including PROTACs, ADCs, and stimuli-responsive hydrogels.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is a critical determinant of its efficacy. PEG linkers are the most commonly used type in PROTAC design.[1] The introduction of a PEG chain, such as in **mPEG45-diol**, can increase the water solubility of the PROTAC molecule, which often contains two hydrophobic ligands, and positively impact cell permeability and oral absorption.[1]

The diol functionality of **mPEG45-diol** can be activated for conjugation to either the target protein ligand or the E3 ligase ligand.



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Figure 1. General workflow for PROTAC synthesis and action using an **mPEG45-diol** derived linker.

Antibody-Drug Conjugates (ADCs)



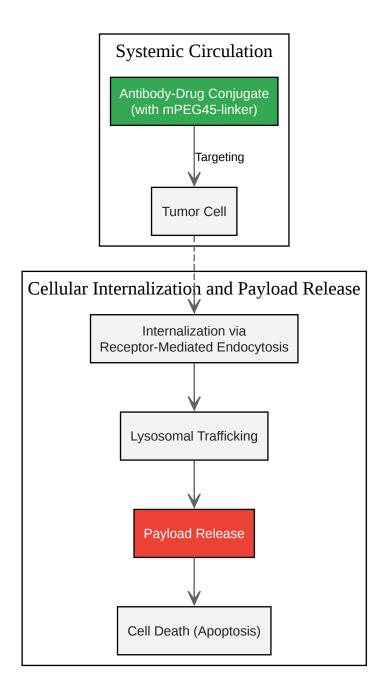
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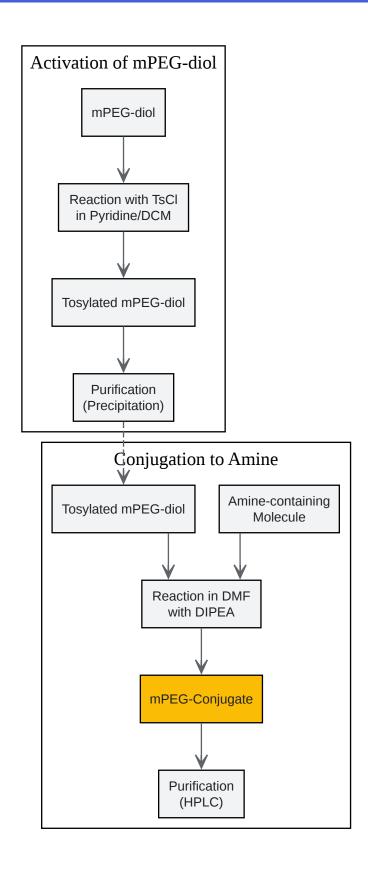
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are paramount. Hydrophilic linkers like **mPEG45-diol** can improve the pharmacokinetic properties of ADCs and reduce the tendency of hydrophobic drug-linker moieties to cause aggregation.[5]

The diol end of **mPEG45-diol** can be functionalized to react with specific amino acid residues on the antibody, such as lysine or cysteine.









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